Fluorosulfuric acid, 2-methoxyphenyl ester
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Overview
Description
Fluorosulfuric acid, 2-methoxyphenyl ester is a chemical compound with the molecular formula C7H7FO4S. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is a derivative of fluorosulfuric acid, where the hydrogen atom is replaced by a 2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorosulfuric acid, 2-methoxyphenyl ester can be synthesized by reacting 2-methoxyphenol with sulfuryl fluoride (SO2F2) in the presence of a base and water . The reaction typically occurs in a two-phase system with a reaction solvent that is immiscible with water, which helps in achieving the desired product efficiently .
Industrial Production Methods
The industrial production of fluorosulfuric acid esters involves the reaction of alcohols with sulfuryl fluoride in the presence of a base and water . This method is preferred for its practicality and efficiency in producing the desired esters on a large scale.
Chemical Reactions Analysis
Types of Reactions
Fluorosulfuric acid, 2-methoxyphenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorosulfuric acid group is replaced by other nucleophiles.
Hydrolysis: This compound can be hydrolyzed to produce 2-methoxyphenol and fluorosulfuric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the ester, with water acting as the nucleophile.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would produce an amide.
Hydrolysis: The primary products are 2-methoxyphenol and fluorosulfuric acid.
Scientific Research Applications
Fluorosulfuric acid, 2-methoxyphenyl ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: This compound serves as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Material Science: It is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of fluorosulfuric acid, 2-methoxyphenyl ester involves its ability to act as an electrophile in various chemical reactions. The fluorosulfuric acid group is highly reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds . This reactivity is due to the strong electron-withdrawing nature of the fluorosulfuric acid group, which makes the ester highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Fluorosulfonic Acid: Similar in structure but lacks the 2-methoxyphenyl group.
Trifluoromethanesulfonic Acid: Another strong acid with similar reactivity but different structural features.
Uniqueness
Fluorosulfuric acid, 2-methoxyphenyl ester is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis reactions where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H7FO4S |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-methoxybenzene |
InChI |
InChI=1S/C7H7FO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3 |
InChI Key |
IHDUUYDISDOOKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)F |
Origin of Product |
United States |
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